molecular formula C8H7Cl2NO2 B1596351 N-(3,4-dichlorophenyl)glycine CAS No. 65051-17-4

N-(3,4-dichlorophenyl)glycine

Cat. No. B1596351
Key on ui cas rn: 65051-17-4
M. Wt: 220.05 g/mol
InChI Key: BBWWOXQXCLAUKG-UHFFFAOYSA-N
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Patent
US07160902B2

Procedure details

The suspension of (3,4-dichloro-phenylamino)-acetic acid ethyl ester (0.38 g, 1.5 mmol) in 10% HCl (7 mL) was refluxed for 4 h. Water was removed under reduced pressure and the resulting solids were collected by filtration, washed with ether, and dried in vacuo to afford 0.33 g (84%) of the title compound as its hydrochloride salt. 1H-NMR (400 MHz, DMSO-d6) δ: 7.26 (d, 1H), 6.75 (d, 1H), 6.56 (d, 1H), 5.85 (brs, 2–3H), 3.83 (s, 2H).
Quantity
0.38 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:15])[CH2:5][NH:6][C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[C:9]([Cl:14])[CH:8]=1)C>Cl>[Cl:14][C:9]1[CH:8]=[C:7]([NH:6][CH2:5][C:4]([OH:15])=[O:3])[CH:12]=[CH:11][C:10]=1[Cl:13]

Inputs

Step One
Name
Quantity
0.38 g
Type
reactant
Smiles
C(C)OC(CNC1=CC(=C(C=C1)Cl)Cl)=O
Name
Quantity
7 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Water was removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
the resulting solids were collected by filtration
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)NCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.33 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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